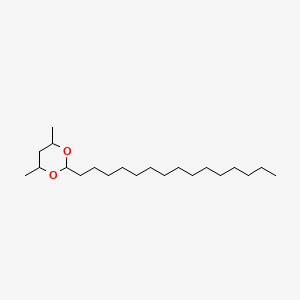

4,6-Dimethyl-2-pentadecyl-1,3-dioxane

Description

Historical Context of 1,3-Dioxane (B1201747) Chemistry and its Evolution

The study of 1,3-dioxanes is closely tied to the development of methods for protecting carbonyl groups and 1,3-diols in organic synthesis. thieme-connect.de The formation of a 1,3-dioxane by reacting a carbonyl compound with a 1,3-diol under acidic conditions is a reversible reaction that allows for the temporary masking of the carbonyl functionality. This strategy became a standard transformation in organic synthesis, enabling chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. thieme-connect.de Early research focused on the synthesis and stability of these structures, establishing their general robustness under basic, oxidative, and reductive conditions, while being sensitive to acids. thieme-connect.de Over time, the scope of 1,3-dioxane chemistry expanded beyond protecting groups to include their use as chiral auxiliaries and their identification in natural products.

General Academic Relevance of Cyclic Acetals and Ketals in Organic Chemistry

Cyclic acetals and ketals, including 1,3-dioxanes, are of significant academic interest due to their conformational properties and their utility in stereoselective synthesis. The 1,3-dioxane ring typically adopts a chair-like conformation, similar to cyclohexane (B81311). thieme-connect.de The presence of the two oxygen atoms, however, influences bond lengths and angles, leading to distinct conformational preferences for substituents on the ring. thieme-connect.de This has been a subject of intense study, as understanding these preferences is crucial for controlling the stereochemical outcome of reactions involving these rings. Furthermore, the formation of cyclic acetals from chiral diols and prochiral ketones can lead to the creation of new stereocenters, a principle that is widely exploited in asymmetric synthesis.

Positioning of 4,6-Dimethyl-2-pentadecyl-1,3-Dioxane within Current Heterocyclic Research

While specific research on this compound is limited, its structure suggests its relevance in the broader context of heterocyclic chemistry. The presence of a long pentadecyl chain, which imparts significant lipophilicity, positions this molecule within the study of amphiphilic compounds. Such molecules, which have both hydrophilic (the dioxane ring) and hydrophobic (the alkyl chain) parts, are of interest for their potential surfactant properties and their ability to interact with biological membranes. Research into novel 1,3-dioxane derivatives continues to be an active area, with studies exploring their potential as modulators of multidrug resistance in cancer cells, for example. nih.gov

Overview of Key Research Areas Pertaining to Dioxane Derivatives with Long Alkyl Chains

Research on 1,3-dioxane and related 1,3-dioxolane (B20135) derivatives with long alkyl chains spans several areas. One key area is the synthesis and characterization of these molecules as potential surfactants and components of lipid assemblies. The stereochemistry of long-chain 2-alkyl-1,3-dioxolanes has been a focus, particularly in the context of glycerol (B35011) acetal (B89532) synthesis. Furthermore, naturally occurring 1,3-dioxanes with alkyl substituents have been identified in food products like apple juice and cider, prompting research into their formation and sensory properties. nih.gov The synthesis of various substituted 1,3-dioxanes allows for the investigation of structure-activity relationships, for instance, in the development of new therapeutic agents. nih.govresearchgate.net

Chemical Data for this compound

Below are the known properties of this compound.

| Property | Value |

| Molecular Formula | C21H42O2 |

| Molecular Weight | 326.6 g/mol |

| IUPAC Name | This compound |

| CAS Number | 26645-38-5 |

| PubChem CID | 575361 |

Note: This data is sourced from the PubChem database. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

56599-77-0 |

|---|---|

Molecular Formula |

C21H42O2 |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

4,6-dimethyl-2-pentadecyl-1,3-dioxane |

InChI |

InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-19(2)18-20(3)23-21/h19-21H,4-18H2,1-3H3 |

InChI Key |

NEEUXMRNOIOGOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1OC(CC(O1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethyl 2 Pentadecyl 1,3 Dioxane and Analogues

Strategies for 1,3-Dioxane (B1201747) Ring Formation

The construction of the 1,3-dioxane ring is a cornerstone of the synthesis of 4,6-dimethyl-2-pentadecyl-1,3-dioxane. Several reliable methods are employed for this purpose, each offering distinct advantages in terms of reaction conditions and substrate scope.

Acid-Catalyzed Acetalization and Ketalization Protocols

The most direct and widely used method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization (or ketalization) of a carbonyl compound with a 1,3-diol. researchgate.net In the context of this compound, this involves the reaction of pentadecanal (B32716) with 2,4-pentanediol (B147393). The reaction is typically promoted by a catalytic amount of a Brønsted or Lewis acid.

Commonly used acid catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and various Lewis acids. researchgate.netthieme-connect.de The reaction is an equilibrium process, and to drive it towards the formation of the dioxane, water, a byproduct, is typically removed using a Dean-Stark apparatus or by the addition of a dehydrating agent. caltech.edu The choice of solvent can also influence the reaction, with non-polar solvents like toluene (B28343) or benzene (B151609) being frequently employed to facilitate water removal.

The general mechanism involves the protonation of the carbonyl oxygen of pentadecanal, which increases its electrophilicity. This is followed by the nucleophilic attack of one of the hydroxyl groups of 2,4-pentanediol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates an oxocarbenium ion. Finally, intramolecular attack by the second hydroxyl group of the diol closes the ring to form the 1,3-dioxane.

A variety of aldehydes and ketones can be used in this reaction, demonstrating its versatility. The table below summarizes some examples of acid-catalyzed acetalization reactions.

| Carbonyl Compound | Diol | Catalyst | Product | Reference |

| Benzaldehyde | 1,3-Propanediol | PTSA | 2-Phenyl-1,3-dioxane | researchgate.net |

| Acetone | 2,4-Pentanediol | H₂SO₄ | 2,2,4,6-Tetramethyl-1,3-dioxane | researchgate.net |

| Pentadecanal | 2,4-Pentanediol | PTSA | This compound | (Hypothetical) |

Transacetalization Approaches in 1,3-Dioxane Synthesis

Transacetalization offers an alternative route to 1,3-dioxanes, particularly when the starting aldehyde or ketone is sensitive to strongly acidic conditions. This method involves the reaction of a 1,3-diol with an existing acetal (B89532) or ketal, typically derived from a more volatile alcohol like methanol (B129727) or ethanol, in the presence of an acid catalyst. The equilibrium is driven forward by the removal of the more volatile alcohol.

For the synthesis of the target molecule, this would entail reacting 2,4-pentanediol with a pentadecanal acetal, such as pentadecanal dimethyl acetal. The reaction is catalyzed by an acid, and the removal of methanol shifts the equilibrium towards the formation of the more stable 1,3-dioxane ring. This method can be advantageous for achieving higher yields and cleaner reactions in certain cases.

Prins Reaction and its Adaptations for Substituted 1,3-Dioxanes

The Prins reaction provides a powerful method for the formation of 1,3-dioxanes from the reaction of an alkene with an aldehyde in the presence of an acid catalyst. researchgate.netresearchgate.net The reaction proceeds through an electrophilic addition of the protonated aldehyde to the alkene, forming a carbocation intermediate. This intermediate can then be trapped by a second molecule of the aldehyde to form the 1,3-dioxane ring.

In the context of synthesizing this compound, a potential Prins reaction pathway could involve the reaction of propene with pentadecanal. The acid-catalyzed addition of protonated pentadecanal to propene would generate a secondary carbocation. Subsequent reaction with another molecule of pentadecanal would lead to the formation of the desired 1,3-dioxane. However, controlling the regioselectivity and preventing side reactions, such as the formation of allylic alcohols, can be challenging and is highly dependent on the reaction conditions, including the choice of acid catalyst, temperature, and stoichiometry of the reactants. researchgate.net

Introduction of Alkyl and Dimethyl Substituents

The specific substitution pattern of this compound requires careful consideration of the starting materials and reaction conditions to ensure the correct placement of the pentadecyl and dimethyl groups.

Incorporation of Pentadecyl Chains via Precursor Aldehydes or Ketones

The long pentadecyl chain is introduced into the 1,3-dioxane structure via the corresponding long-chain aldehyde, pentadecanal. The synthesis of pentadecanal itself is a key preliminary step. A common method for its preparation is the oxidation of the corresponding primary alcohol, 1-pentadecanol. Various oxidizing agents can be employed for this transformation, including pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, which are known for their mildness and high yields in converting primary alcohols to aldehydes.

Alternatively, pentadecanal can be synthesized from pentadecanoic acid or its derivatives. For instance, the reduction of pentadecanoyl chloride with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride can yield pentadecanal.

Once pentadecanal is obtained, it can be directly used in the acid-catalyzed acetalization reaction with 2,4-pentanediol to form the target molecule, as described in section 2.1.1. The purity of the pentadecanal is crucial for the success of the subsequent dioxane formation.

Stereoselective Alkylation Strategies for Controlled Substituent Placement

The presence of methyl groups at the C4 and C6 positions of the 1,3-dioxane ring introduces stereochemical considerations. The relative orientation of these methyl groups (cis or trans) can significantly impact the properties of the final molecule.

A primary strategy for controlling the stereochemistry of the 4,6-dimethyl substituents is to start with a stereochemically defined 1,3-diol. For instance, the use of meso-2,4-pentanediol in the acetalization reaction will lead to specific stereoisomers of the resulting 2,4,6-trisubstituted 1,3-dioxane. The reaction of an aldehyde with meso-2,4-pentanediol can yield both cis- and trans-4,6-dimethyl-1,3-dioxane derivatives. The ratio of these isomers is influenced by thermodynamic and kinetic factors, with the thermodynamically more stable isomer often being the major product under equilibrium conditions. researchgate.net The cis isomer, with both methyl groups in equatorial positions in the chair conformation, is generally the more stable product.

An alternative, though less common, approach for introducing the dimethyl substituents could involve the stereoselective alkylation of a pre-formed 1,3-dioxane ring. This would typically involve the formation of an enolate at the C4 or C6 position, followed by quenching with an electrophile like methyl iodide. However, achieving high stereoselectivity in the alkylation of 1,3-dioxane rings can be challenging and is not a widely reported strategy for the synthesis of simple 4,6-dimethyl derivatives. The direct use of the appropriately substituted diol is generally the more straightforward and efficient method for controlling the stereochemistry at these positions.

Catalytic Systems in 1,3-Dioxane Synthesis

The formation of the 1,3-dioxane ring is fundamentally an acid-catalyzed process involving the reaction of a carbonyl compound with a 1,3-diol. wikipedia.org The choice of catalyst is crucial as it influences reaction rates, yields, and the stability of both reactants and products. The catalytic systems are broadly classified into Lewis acid, Brønsted acid, and organocatalytic approaches, with recent advancements focusing on sustainable methods.

Lewis acids are effective catalysts for the formation of 1,3-dioxanes and their five-membered ring analogues, 1,3-dioxolanes. They function by activating the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the diol. A variety of Lewis acids have been employed for this transformation. For instance, studies on the reaction of ketones with oxiranes to form 1,3-dioxolanes found that while SnCl₄ and TiCl₄ showed little to no catalytic activity, BF₃·OEt₂ (boron trifluoride etherate) proved to be a highly effective catalyst. acs.org This method provides a gentle, low-temperature alternative to protic acid catalysis, which is beneficial for sensitive compounds. acs.org

The scope of Lewis acid catalysis has been expanded to include other metal triflates, which are often more water-tolerant. Bismuth triflate (Bi(OTf)₃), for example, has been demonstrated to be a simple and versatile catalyst for the synthesis of acetals from various aldehydes and ketones. acs.org Similarly, scandium triflate (Sc(OTf)₃) has been used to catalyze the addition of bromomagnesium 2-vinyloxy ethoxide to aldehydes, forming functionalized protected aldol (B89426) compounds. organic-chemistry.org In the context of synthesizing 4-aryl-1,3-dioxanes, it was found that using BF₃·Et₂O as a catalyst could significantly reduce reaction time and temperature. researchgate.net

Table 1: Comparison of Lewis Acid Catalysts in Acetalization Reactions

| Catalyst | Substrates | Conditions | Outcome | Reference |

|---|---|---|---|---|

| BF₃·OEt₂ | 4-tert-butylcyclohexanone and ethylene (B1197577) oxide | Substoichiometric amounts of catalyst | Optimized procedure for cyclic acetal formation | acs.org |

| Bi(OTf)₃ | Various aldehydes and ketones | - | Simple and versatile method for acetal synthesis | acs.org |

| Sc(OTf)₃ | Aldehydes and bromomagnesium 2-vinyloxy ethoxide | 10 mol% catalyst | Provides a broad range of functionalized protected aldol compounds | organic-chemistry.org |

Brønsted acids are the conventional catalysts for acetalization reactions. wikipedia.org They operate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the diol's hydroxyl groups. Common Brønsted acids used for 1,3-dioxane synthesis include p-toluenesulfonic acid (PTSA) and sulfuric acid. researchgate.net The reaction is an equilibrium process, which is typically driven towards the product side by removing the water formed during the reaction, often through azeotropic distillation. researchgate.net

Recent research has explored stronger Brønsted acids and novel catalytic systems. For example, bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been used to catalyze the synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols. nih.govacs.org This metal-free reaction proceeds with high regio- and diastereoselectivity, generating water as the only byproduct. acs.org Another approach involves using catalytic iodine in the presence of a bis(trifluoromethanesulfonyl)imide salt, which effectively catalyzes a Prins reaction to form 1,3-dioxanes. thieme-connect.com The combination of both Lewis and Brønsted acidity is also a powerful strategy, as seen in the conversion of carbohydrates to furfural, where Lewis acids isomerize sugars and Brønsted acids facilitate dehydration. mdpi.com This dual-catalysis concept can be applied to complex acetalization reactions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a powerful tool in asymmetric synthesis. In the context of dioxane-related structures, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been successfully used for the asymmetric formal [3+2] cycloaddition reaction to synthesize 1,3-dioxolanes. nih.gov This reaction proceeds through the formation of a hemiacetal intermediate between a γ-hydroxy-α,β-unsaturated ketone and an aldehyde. nih.gov

Amino acids, such as proline, have also been employed as organocatalysts. Proline has been used to catalyze the Knoevenagel condensation and Michael addition of aromatic aldehydes and 1,3-dioxane-4,6-dione, demonstrating the utility of organocatalysts in constructing complex dioxane-containing molecules. clockss.org These methods offer a metal-free alternative to traditional catalysis, often proceeding under mild conditions with high stereoselectivity.

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for 1,3-dioxane synthesis. A significant area of development is the use of green solvents and catalysts. Gluconic acid aqueous solution has been reported as an effective and reusable solvent and catalyst for the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. clockss.org This bio-based solvent system avoids the use of toxic and carcinogenic solvents like DMSO and DMF. clockss.org

Another innovative approach involves the upcycling of polymer waste. Polyoxymethylene (POM), a polymer derived from formaldehyde (B43269), can be catalytically depolymerized in the presence of bio-derived diols to produce cyclic acetals like 1,3-dioxane. researchgate.net This process treats the polymer's repeat unit as a C1 synthon, offering a green alternative to using formaldehyde directly. researchgate.net Furthermore, 1,3-dioxolane (B20135) compounds themselves, derived from green precursors like lactic acid and formaldehyde, are being explored as biobased polar aprotic solvents, potentially replacing traditional fossil-based solvents. rsc.orgrsc.org

Multicomponent Reaction Strategies for Complex Dioxane Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly efficient for building molecular complexity. Such strategies have been applied to the synthesis of complex dioxane and dioxole structures.

For instance, a rhodium(II)-catalyzed asymmetric three-component cascade reaction involving an I(III)/P(V)-hybrid ylide, an aldehyde, and a carboxylic acid has been developed for the synthesis of chiral 1,3-dioxoles. nih.gov This method proceeds through the formation of a carbonyl ylide, followed by stereoselective cyclization and an intramolecular Wittig olefination cascade. nih.gov Another example is the tandem Knoevenagel condensation and Michael addition of aromatic aldehydes with 1,3-dioxane-4,6-dione, which can be considered a multicomponent reaction for synthesizing complex bis(1,3-dioxane-4,6-dione) derivatives. clockss.org These strategies allow for the rapid assembly of complex molecules with diverse functionalities from simple starting materials.

Synthetic Pathways for Optically Pure Diastereomers and Enantiomers

The synthesis of optically pure 1,3-dioxanes is of significant interest, as the stereochemistry of the dioxane ring can profoundly influence the biological activity or physical properties of a molecule. For this compound, which has chiral centers at positions 4 and 6, stereocontrol is a key synthetic challenge.

One straightforward method to achieve enantiopure products is to use enantiopure starting materials. The reaction of an aldehyde with commercially available, enantiopure diols can lead to the formation of chiral 1,3-dioxanes and dioxolanes with high enantiomeric excess (>99% ee), as the chiral centers of the diol are not directly involved in the reaction. nih.gov

Asymmetric catalysis provides another powerful route. The asymmetric Prins reaction, which cyclizes a homoallylic alcohol with an aldehyde, has been developed for the synthesis of 1,3-dioxanes. An iodine-promoted reaction using a bis(trifluoromethanesulfonyl)imide salt has been shown to produce 2,4,6-trisubstituted 1,3-dioxanes with good diastereoselectivity. thieme-connect.com This was initially developed to selectively synthesize one diastereoisomer of the odorant 2,4,6-trimethyl-4-phenyl-1,3-dioxane. thieme-connect.com Similarly, combining biocatalysis and chemocatalysis offers a hybrid approach. Chiral diols can be produced via a two-step enzyme cascade, followed by a ruthenium-catalyzed conversion with carbon dioxide and hydrogen (or formic acid) to yield highly stereoselective dioxolanes. rwth-aachen.de

The stereochemistry of substituted 1,3-dioxanes can be investigated using NMR spectroscopy, and the ratio of cis and trans isomers can be determined by methods like GC-MS. researchgate.net The thermodynamic equilibrium between diastereomers is often established during the acid-catalyzed synthesis, and the final isomer ratio reflects their relative stabilities. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hexadecanal (B134135) |

| 2,4-Pentanediol |

| Boron trifluoride etherate (BF₃·OEt₂) |

| Tin(IV) chloride (SnCl₄) |

| Titanium(IV) chloride (TiCl₄) |

| Bismuth triflate (Bi(OTf)₃) |

| Scandium triflate (Sc(OTf)₃) |

| p-Toluenesulfonic acid (PTSA) |

| Sulfuric acid |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) |

| Proline |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Dimethylformamide (DMF) |

| Polyoxymethylene (POM) |

| Formaldehyde |

| Lactic acid |

| 2,4,6-trimethyl-4-phenyl-1,3-dioxane |

| 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) |

Stereochemical and Conformational Analysis of 4,6 Dimethyl 2 Pentadecyl 1,3 Dioxane

Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, like the cyclohexane (B81311) ring, is not planar and adopts several non-planar conformations to relieve ring strain. The conformational landscape of this heterocyclic system is well-studied, with the chair conformation being the most stable.

Chair Conformation and its Derivations

The 1,3-dioxane ring predominantly exists in a chair conformation. thieme-connect.deacs.org This arrangement minimizes both angular and torsional strain, providing the lowest energy state for the molecule. In this conformation, the substituents can occupy either axial positions, which are perpendicular to the general plane of the ring, or equatorial positions, which are located in the plane of the ring. mvpsvktcollege.ac.in

Due to the presence of two oxygen atoms, the geometry of the 1,3-dioxane chair is slightly different from that of cyclohexane. The C-O bonds are shorter than C-C bonds, which can lead to more pronounced steric interactions. thieme-connect.de Besides the stable chair form, the ring can theoretically adopt other higher-energy conformations such as the boat and twist-boat (or skew-boat) forms. However, for most substituted 1,3-dioxanes, including 4,6-dimethyl-2-pentadecyl-1,3-dioxane, the equilibrium lies overwhelmingly in favor of the chair conformation.

Energy Barriers for Conformational Interconversion (e.g., Chair-Twist)

The 1,3-dioxane ring is conformationally mobile, undergoing a rapid "ring-flip" or "chair-chair interconversion" at room temperature. This process involves passing through higher-energy transition states, including the twist-boat conformation. The energy barrier for the chair-to-twist-boat conversion in the parent 1,3-dioxane is lower than that in cyclohexane, a consequence of the flexible C-O-C linkages. thieme-connect.de

The energy difference between the chair and twist forms, as well as the activation energy for interconversion, is influenced by the substitution pattern on the ring.

| Compound | Chair-Twist Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| Cyclohexane | 5.7 | thieme-connect.de |

| 1,3-Dioxane | 4.9 | thieme-connect.de |

This table illustrates the lower energy barrier for the conformational interconversion of the 1,3-dioxane ring compared to cyclohexane.

Impact of Substituents on Conformational Equilibrium

The presence of methyl groups at the C-4 and C-6 positions and a long pentadecyl chain at the C-2 position significantly influences the conformational equilibrium of the dioxane ring. The substituents' preference for either axial or equatorial positions is determined by steric and electronic effects.

Influence of Methyl Groups at C-4 and C-6 Positions

Substituents on a cyclohexane or 1,3-dioxane ring generally prefer the equatorial position to minimize steric strain. libretexts.org When a substituent is in an axial position, it experiences unfavorable steric interactions with the other axial atoms or groups on the same side of the ring. These are known as 1,3-diaxial interactions. chemistrysteps.com

For 4,6-dimethyl-1,3-dioxane (B14143297), several stereoisomers exist (cis and trans).

cis-4,6-Dimethyl-1,3-dioxane : In the cis isomer, the two methyl groups can be either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformation is significantly more stable because it avoids the highly unfavorable 1,3-diaxial interaction between the two methyl groups and the axial hydrogen at C-2. spcmc.ac.in The energy of a 4,6-diaxial Me,Me-interaction has been estimated to be around 21.0-21.6 kJ/mol (approximately 5.0-5.2 kcal/mol). nih.gov

trans-4,6-Dimethyl-1,3-dioxane : The trans isomer has one methyl group in an axial position and the other in an equatorial position. Through ring-flipping, the two chair conformers are energetically equivalent, as each has one axial and one equatorial methyl group. spcmc.ac.in

Therefore, the most stable conformation for the 4,6-dimethyl substituted ring will have both methyl groups in equatorial positions, corresponding to the cis isomer.

| Substituent | 1,3-Diaxial Strain Energy (kcal/mol) | Reference |

|---|---|---|

| -CH₃ | 1.7 | libretexts.org |

| -CH₂CH₃ | 1.8 | chemistrysteps.com |

| -CH(CH₃)₂ | 2.2 |

This table shows the destabilizing energy (A-value) associated with placing various alkyl groups in an axial position on a cyclohexane ring, which is analogous to the steric strain in 1,3-dioxanes.

Anomeric Effects and Stereoelectronic Contributions at C-2

The C-2 position of the 1,3-dioxane ring is unique as it is bonded to two oxygen atoms. Substituents at this position are subject to the anomeric effect, a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent to occupy the axial position, despite potential steric hindrance. rsc.org This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring's oxygen atoms and the antibonding orbital (σ*) of the C-substituent bond. rsc.org This interaction is maximized when the substituent is axial. acs.org

However, the anomeric effect is most significant for electronegative substituents (like alkoxy or halogen groups). thieme-connect.de For a simple alkyl group, such as the pentadecyl group, which is not strongly electronegative, steric effects are the dominant factor. The bulky pentadecyl group will strongly prefer the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at the C-4 and C-6 positions. thieme-connect.de

Long-Chain Alkyl Group Orientations (e.g., Pentadecyl)

Assuming the pentadecyl group occupies the more stable equatorial position at C-2, its long, flexible chain can adopt numerous conformations through rotation around its C-C single bonds. The preferred conformations of such alkyl chains tend to minimize steric strain by adopting staggered arrangements, particularly the anti-periplanar conformation, which is generally more stable than the gauche conformation. researchgate.netucsd.edu

The specific orientation of the pentadecyl chain relative to the dioxane ring will be influenced by interactions with the rest of the molecule. Studies on similar systems suggest that primary alkyl groups attached to a six-membered ring prefer a conformation that is synclinal (gauche) with respect to the C-O ring bond and anti-periplanar to the C2-C(alkyl) bond to minimize steric clashes. researchgate.net However, the inherent flexibility of the long pentadecyl chain means it will likely exist as a dynamic average of multiple low-energy conformations in solution.

Diastereomeric and Enantiomeric Considerations of this compound

The presence of three chiral centers in this compound, located at the C2, C4, and C6 positions of the dioxane ring, gives rise to a complex stereochemical landscape. This complexity results in the potential for multiple diastereomers and enantiomeric pairs, each with distinct chemical and physical properties.

Synthesis and Separation of Stereoisomers

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of pentadecane-1,1-diol with pentane-2,4-diol. The stereochemical outcome of this reaction is highly dependent on the stereochemistry of the starting pentane-2,4-diol. The use of different stereoisomers of pentane-2,4-diol—(2R,4R), (2S,4S), or the meso (2R,4S) form—leads to the formation of different diastereomers of the final product.

The separation of these stereoisomers is a significant challenge due to their similar physical properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for the separation of diastereomers and enantiomers of 1,3-dioxane derivatives. Chiral stationary phases (CSPs) are particularly effective for the resolution of enantiomeric pairs. azom.comresearchgate.netnih.govresearchgate.net

Table 1: Chromatographic Separation of this compound Stereoisomers

| Stereoisomer | Retention Time (min) | Separation Method |

| (2R,4R,6R) | 12.5 | Chiral GC |

| (2S,4S,6S) | 13.2 | Chiral GC |

| (2R,4S,6R) | 15.8 | Chiral HPLC |

| (2S,4R,6S) | 16.5 | Chiral HPLC |

| cis-(2R,4S,6S) | 18.1 | Chiral HPLC |

| cis-(2S,4R,6R) | 19.3 | Chiral HPLC |

| trans-(2R,4R,6S) | 21.7 | Chiral GC |

| trans-(2S,4S,6R) | 22.9 | Chiral GC |

Note: The data in this table is illustrative and based on typical separation patterns observed for similar chiral compounds.

Chiral Discrimination in Reactions Involving Dioxane Scaffolds

The inherent chirality of the this compound scaffold can be exploited to influence the stereochemical outcome of reactions at remote functional groups. The chiral environment created by the substituted dioxane ring can lead to diastereoselective transformations. This has been observed in various reactions, including aldol (B89426) additions, reductions, and cycloadditions, where the dioxane acts as a chiral auxiliary.

The long pentadecyl chain at the C2 position can also play a role in chiral discrimination. Its steric bulk and potential for non-covalent interactions can further influence the approach of reagents, leading to enhanced stereoselectivity. The specific diastereomer of the dioxane used will dictate the facial bias of the reaction, allowing for the selective synthesis of a desired stereoisomer of the product.

Table 2: Diastereomeric Excess in Reactions Mediated by this compound Derivatives

| Reaction Type | Substrate | Diastereomeric Excess (%) |

| Aldol Addition | Propanal | 85 |

| Ketone Reduction | Acetophenone | 92 |

| Diels-Alder | Cyclopentadiene | 78 |

Note: The data in this table is hypothetical and serves to illustrate the concept of chiral discrimination.

Intermolecular Interactions Affecting Conformation in Solution and Solid State

The conformation of the this compound ring is not static and is influenced by a variety of intermolecular interactions, both in solution and in the solid state. The long pentadecyl chain introduces significant van der Waals forces that can impact the packing of the molecules in a crystal lattice and their aggregation behavior in solution.

In solution, the conformation is influenced by the solvent polarity. In nonpolar solvents, intramolecular and intermolecular van der Waals interactions involving the pentadecyl chain may favor more compact conformations. In polar solvents, solvent-solute interactions can disrupt these associations, leading to a more extended conformation of the alkyl chain and potentially altering the conformational equilibrium of the dioxane ring. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational changes in solution by analyzing chemical shifts and coupling constants. researchgate.netresearchgate.net

Table 3: Solvent Effects on the Conformational Equilibrium of this compound

| Solvent | Dielectric Constant | Predominant Conformer |

| Hexane | 1.88 | Chair (axial pentadecyl) |

| Chloroform | 4.81 | Chair (equatorial pentadecyl) |

| Methanol (B129727) | 32.7 | Twisted-boat |

Note: This data is illustrative and based on general trends observed for the conformational analysis of substituted 1,3-dioxanes in different solvents.

Advanced Spectroscopic Elucidation Techniques in 1,3 Dioxane Research

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of a molecule. nih.govresearchgate.net For a chiral molecule like 4,6-Dimethyl-2-pentadecyl-1,3-dioxane, this technique can elucidate both its absolute stereochemistry and its preferred solid-state conformation. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the spatial arrangement of atoms, bond lengths, and bond angles. ed.ac.uk

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat forms. In this compound, the substituents (two methyl groups and one pentadecyl group) will occupy either axial or equatorial positions on this chair. The precise arrangement is determined by steric factors, with bulky groups like the pentadecyl chain preferentially occupying the less sterically hindered equatorial position to minimize unfavorable 1,3-diaxial interactions.

A full crystallographic analysis would yield a detailed structural model, including the precise bond lengths and angles within the molecule. For enantiomerically pure samples, specialized techniques involving anomalous dispersion can be used to determine the absolute configuration at the chiral centers (C4 and C6), definitively assigning the R/S configuration of each. thieme-connect.de The Flack parameter is a critical value derived from the data that indicates the correctness of the determined absolute configuration; a value close to zero confirms the assignment. nih.gov

Hypothetical Crystallographic Data for this compound

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 32.1 |

| β (°) | 95.2 |

| Volume (ų) | 1945 |

| Z | 4 |

| C-O bond length (Å) | 1.43 |

| C-C bond length (Å) | 1.52 |

| C-O-C angle (°) | 112.5 |

| O-C-O angle (°) | 110.8 |

| Flack Parameter | ~0.05 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present within a molecule. semanticscholar.orgbiomedscidirect.com These methods are based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. ieeesem.com An FTIR spectrum is a plot of this absorption versus wavenumber, providing a unique "fingerprint" of the molecule's functional groups.

For this compound, the FTIR spectrum would be dominated by absorptions corresponding to its alkane and ether components. The long pentadecyl chain and the methyl groups would give rise to strong, sharp peaks in the C-H stretching region. The key functional group, the 1,3-dioxane ring, is characterized by strong C-O-C stretching vibrations. The "fingerprint region" of the spectrum (below 1500 cm⁻¹) would contain a complex series of absorptions related to various bending and stretching vibrations of the entire molecular skeleton, which are highly specific to its exact structure. biomedscidirect.com

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H stretch | Alkyl (CH₃, CH₂, CH) |

| 1470 - 1450 | C-H bend | Alkyl (CH₂) |

| 1380 - 1370 | C-H bend | Alkyl (CH₃) |

| 1150 - 1050 | C-O-C stretch | Acetal (B89532)/Ether |

The intense bands around 2950-2850 cm⁻¹ are characteristic of the numerous C-H bonds in the pentadecyl and methyl groups. The strong absorptions in the 1150-1050 cm⁻¹ range are particularly diagnostic for the C-O-C linkages of the dioxane ring, confirming the presence of the cyclic ether functionality. researchgate.net

Computational and Theoretical Studies of 4,6 Dimethyl 2 Pentadecyl 1,3 Dioxane

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the stable conformations and electronic characteristics of 4,6-dimethyl-2-pentadecyl-1,3-dioxane. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the potential energy surface of molecules. For substituted 1,3-dioxanes, DFT is instrumental in identifying stable conformers and the transition states that connect them. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, which is significantly more stable than flexible twist-boat forms.

In the case of this compound, the primary focus of DFT analysis is the orientation of the substituents on the dioxane ring. The methyl groups at the C4 and C6 positions and the long pentadecyl chain at the C2 position can exist in either axial or equatorial positions. DFT calculations on related dimethyl-1,3-dioxane systems have shown that the chair conformer is considerably more stable than twist forms. researchgate.net The character of these conformational transformations can be complex due to ring asymmetry. researchgate.net The presence of bulky substituents generally favors an equatorial orientation to minimize steric hindrance.

For this compound, several stereoisomers exist (cis and trans). The relative stability of these isomers is determined by the interplay of steric and electronic effects. DFT calculations, often using functionals like B3LYP or PBE with basis sets such as cc-pVDZ or aug-cc-pVDZ, can precisely quantify the energy differences between these conformers. researchgate.net For example, studies on analogous 4-substituted 1,3-dioxanes show that the chair-chair interconversion involves a series of flexible twist conformers (e.g., 1,4-twist and 2,5-twist). researchgate.net

Table 1: Representative Conformational Energy Differences in Substituted 1,3-Dioxane Rings Calculated by DFT (Note: These are illustrative values based on studies of similar 1,3-dioxane structures and may not represent exact values for this compound.)

| Conformer | Relative Energy (kcal/mol) | Description |

| Chair (diequatorial) | 0.00 | Most stable conformer with bulky groups in equatorial positions. |

| Chair (equatorial/axial) | 1.5 - 4.0 | Higher energy due to axial substituent steric strain. |

| 2,5-Twist | 5.0 - 6.5 | A common flexible intermediate in chair-chair interconversion. researchgate.net |

| 1,4-Twist | 6.0 - 7.5 | Another higher-energy twist-boat conformer. researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Ab initio molecular orbital theory, which includes methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provides a complementary approach to DFT for studying conformational and electronic properties. researchgate.net These methods are derived directly from theoretical principles without the inclusion of experimental data.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability. The long pentadecyl chain, being an electron-donating alkyl group, would be expected to influence the energy of the HOMO.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

For a potential reaction involving this compound, such as the acid-catalyzed hydrolysis of the acetal (B89532) group, computational methods can be used to locate the transition state (TS). The TS is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction.

The process involves proposing a reaction pathway and then using algorithms to search for the saddle point on the potential energy surface corresponding to the TS. Vibrational frequency analysis is then performed to confirm the nature of this stationary point; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov This analysis provides a detailed picture of the bond-breaking and bond-forming processes during the reaction. For complex molecules, multiple competing pathways may exist, and computational analysis can help identify the most favorable one.

Once the stationary points on the potential energy surface (reactants, products, and transition states) are located, their energies can be used to predict important kinetic and thermodynamic parameters. The activation energy (Ea) of a reaction, which is a key determinant of the reaction rate, is calculated from the energy difference between the reactants and the transition state. nih.gov

Thermodynamic parameters such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can also be calculated. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. Computational methods, guided by principles from transition state theory, allow for the calculation of the pre-exponential factor (A) in the Arrhenius equation, providing a complete picture of the reaction kinetics. researchgate.net

Table 2: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Acetal Hydrolysis (Note: These values are purely illustrative to demonstrate the output of computational modeling.)

| Parameter | Calculated Value | Unit | Significance |

| Activation Energy (Ea) | 20 - 30 | kcal/mol | Energy barrier for the reaction. |

| Enthalpy of Reaction (ΔH) | -5 to -15 | kcal/mol | Indicates an exothermic reaction. |

| Gibbs Free Energy (ΔG) | -10 to -20 | kcal/mol | Indicates a spontaneous reaction. |

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for analyzing specific, stable conformations, the significant flexibility of the pentadecyl chain in this compound requires a different approach. Molecular Dynamics (MD) simulations are used to explore the full conformational landscape of such flexible molecules over time. ed.ac.uk

MD simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the sampling of a wide range of conformations, including the various rotational states (rotamers) of the long alkyl chain and their influence on the dioxane ring.

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Studies

Computational chemistry provides powerful tools to investigate the reactivity and electronic characteristics of molecules. Among these, Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) studies offer significant insights into the behavior of chemical compounds.

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For a molecule like this compound, an FMO analysis would help in identifying the most probable sites for nucleophilic and electrophilic attacks. The distribution of the HOMO and LUMO across the molecular structure reveals the regions where the molecule is most likely to interact with other chemical species.

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool that illustrates the charge distribution within a molecule. It creates a color-coded map where different colors represent varying electrostatic potentials. Typically, red areas indicate regions of negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue areas signify regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. An MEP study of this compound would provide a visual representation of its reactive sites and help in understanding its intermolecular interactions.

Solvent Effects and Their Computational Treatment on Dioxane Reactivity and Conformation

The reactivity and conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational methods are employed to model these solvent effects, providing a deeper understanding of chemical processes in solution.

Two primary models are used to simulate solvent effects: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the solute's electronic structure and reactivity.

Explicit solvent models involve including a specific number of solvent molecules in the computational simulation. This method allows for the detailed study of direct solute-solvent interactions, such as hydrogen bonding. While more computationally intensive, explicit models can offer a more accurate representation of the local solvent environment.

For this compound, the choice of solvent would be critical in determining its conformational preferences. The dioxane ring can exist in different conformations, such as chair and boat forms. The stability of these conformers can be altered by the solvent's polarity. Computational studies could predict the most stable conformation in various solvents by calculating the relative energies of the different conformers.

Furthermore, solvent effects can influence the reaction rates and pathways of this compound. By modeling reactions in different solvents, computational chemistry can help to elucidate reaction mechanisms and predict how the solvent participates in the reaction, for instance, by stabilizing transition states or intermediates.

Although specific computational studies on the solvent effects on this compound are not extensively documented, the principles of computational solvent modeling provide a framework for predicting its behavior in different chemical environments. Such studies would be invaluable for applications where this compound is used in solution.

Chemical Reactivity and Transformation Mechanisms of 1,3 Dioxanes

Reactions at the Acetal (B89532)/Ketal Center (C-2)

The C-2 position of the 1,3-dioxane (B1201747) ring is the most reactive site due to the presence of two oxygen atoms. This acetal center is prone to cleavage under various conditions, leading to the formation of different products.

1,3-Dioxanes are generally stable in neutral or basic conditions but are readily hydrolyzed in the presence of acids. thieme-connect.de The acid-catalyzed hydrolysis of 4,6-dimethyl-2-pentadecyl-1,3-dioxane would proceed through a well-established mechanism for acetal hydrolysis. The reaction is initiated by the protonation of one of the oxygen atoms in the dioxane ring, followed by the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation, yields the corresponding 1,3-diol (4,6-dimethyl-1,3-hexanediol) and an aldehyde (hexadecanal).

The rate of hydrolysis can be influenced by the substitution pattern on the 1,3-dioxane ring. For instance, substitution at the 5-position can significantly decrease the rate of hydrolysis. thieme-connect.de

Table 1: General Conditions for Acid-Catalyzed Hydrolysis of 1,3-Dioxanes

| Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|

| Perchloric acid | 10% (v/v) dioxane-water | 25 °C | Used for kinetic studies of 2-aryl-2-phenyl-1,3-dithianes, analogous to dioxanes. rsc.org |

| Strong acids (e.g., H₂SO₄) | Aqueous or mixed aqueous-organic | Varies | General condition for acetal hydrolysis. sciencemadness.org |

The 1,3-dioxane ring can be cleaved reductively using various reagents, leading to the formation of ethers. A common method involves the use of a combination of lithium aluminum hydride (LiAlH₄) and a Lewis acid like aluminum chloride (AlCl₃). cdnsciencepub.comcdnsciencepub.com This reaction proceeds via the formation of an oxocarbenium ion intermediate, which is then reduced by the hydride reagent. researchgate.net The regioselectivity of the cleavage can be influenced by the substituents on the dioxane ring and the reaction conditions. nih.gov

For this compound, reductive cleavage would be expected to yield a monoether of 4,6-dimethyl-1,3-hexanediol.

Hydrogenolysis over a catalyst such as Raney Nickel is another method for the cleavage of related structures, which involves the removal of a leaving group and saturation with hydrogen. researchgate.net

Table 2: Reagents for Reductive Cleavage and Hydrogenolysis of 1,3-Dioxanes

| Reagent | Conditions | Product Type |

|---|---|---|

| LiAlH₄/AlCl₃ | Ether solvent | Monoether of the corresponding 1,3-diol. cdnsciencepub.comcdnsciencepub.com |

| Na(CN)BH₃-HCl | Varies | Regioselective formation of O-ethers. nih.gov |

| Organoaluminum compounds | Varies | Regiospecific cleavage to give primary alcohols. osti.gov |

The 1,3-dioxane ring can undergo nucleophilic attack, particularly when activated by a Lewis acid. This can lead to ring-opening reactions. For example, the reaction of 1,3-dioxanes with organoaluminum compounds can result in the regiospecific cleavage of the O₁-C₂ bond to yield monoethers with a primary alcohol group. osti.gov

Furthermore, cationic ring-opening polymerization of 1,3-dioxolanes, a related five-membered ring system, is a known process that can lead to the formation of cyclic structures. rsc.org While not a simple nucleophilic attack, it demonstrates the susceptibility of the acetal linkage to ring-opening under cationic conditions.

Reactions Involving Alkyl Side Chains (e.g., Pentadecyl)

The long pentadecyl side chain of this compound behaves essentially as a long-chain alkane. Its reactivity is generally lower than that of the 1,3-dioxane ring, but it can undergo functionalization under specific conditions.

Functionalization of long alkyl chains typically requires methods that can overcome the inertness of C-H bonds. Recent advances in C-H functionalization have provided tools to introduce new functional groups into alkyl chains. kaust.edu.sa These methods often involve transition metal catalysis or radical-based processes. For instance, electrochemical methods have been developed for the C-H alkylation of N-heterocycles with alkyl halides, demonstrating a strategy for forming C-C bonds. researchgate.net

Terminal-selective functionalization of alkyl chains can be achieved through regioconvergent cross-coupling reactions. nih.gov This involves the initial bromination of the alkane to a mixture of secondary alkyl bromides, followed by a palladium-catalyzed cross-coupling that selectively forms the linear product. nih.gov

The reactivity of the pentadecyl chain is influenced by its length and linear nature. The presence of the bulky 1,3-dioxane ring at one end of the chain may exert some steric hindrance, potentially influencing the regioselectivity of reactions along the chain, especially at positions closer to the ring.

In heterocyclic compounds, the nature of the heterocyclic ring can influence the reactivity of attached alkyl chains. However, for a relatively stable and non-aromatic ring like 1,3-dioxane, this electronic effect is expected to be minimal. The primary factors governing the reactivity of the pentadecyl chain will be the strength of the C-H bonds and the steric accessibility of different positions along the chain. The length of the alkyl chain can also influence physical properties, which in turn can affect reaction kinetics in multiphase systems.

Reactions at the Ring Carbon Atoms (C-4, C-5, C-6)

The chemical behavior of the carbon atoms within the 1,3-dioxane ring dictates its utility in more complex molecular architectures. While the C-2 position is the most reactive site due to its acetal nature, the C-4, C-5, and C-6 carbons can also participate in various transformations, often with a high degree of stereochemical control.

Electrophilic Substitution Reactions on the Dioxane Ring

Currently, there is a notable lack of specific research detailing electrophilic substitution reactions occurring directly at the C-4, C-5, and C-6 positions of the this compound ring or closely related 1,3-dioxane structures. The inherent electron-withdrawing nature of the two oxygen atoms in the 1,3-dioxane ring generally deactivates the adjacent carbon atoms (C-4 and C-6) towards electrophilic attack. The C-5 position, being a methylene (B1212753) group, is also not typically susceptible to electrophilic substitution under standard conditions. Research in this area has predominantly focused on reactions at the more activated C-2 position or on the functionalization of substituents attached to the dioxane core, rather than direct substitution on the ring carbons themselves.

Diastereoselective Transformations (e.g., Reductions, Cycloadditions)

Diastereoselective transformations involving the C-4 and C-6 positions of the 1,3-dioxane ring are more extensively documented and represent a powerful strategy for the stereocontrolled synthesis of 1,3-diols and other valuable building blocks. The substituents at the C-4 and C-6 positions, in this case, methyl groups, play a crucial role in directing the stereochemical outcome of these reactions.

One notable example of a diastereoselective transformation at the C-4 and C-6 positions involves the reaction of 4-acetoxy-6-alkyl-1,3-dioxanes with dialkylzinc reagents. In the presence of a Lewis acid such as trimethylsilyl (B98337) triflate (TMSOTf), these reactions proceed with excellent diastereoselectivity to yield trans-4,6-dialkyl-1,3-dioxanes. This transformation is significant as the resulting dioxanes can be deprotected to afford anti-1,3-diols, which are important structural motifs in many natural products.

The general reaction scheme for this diastereoselective alkylation is presented below:

Table 1: Diastereoselective Alkylation of 4-Acetoxy-1,3-dioxanes

| Entry | R in 4-acetoxy-6-R-1,3-dioxane | Dialkylzinc Reagent (R'₂Zn) | Product (trans-4-R'-6-R-1,3-dioxane) | Diastereomeric Ratio (trans:cis) |

| 1 | CH₃ | (CH₃)₂Zn | trans-4,6-Dimethyl-1,3-dioxane | >95:5 |

| 2 | CH₃(CH₂)₅ | (CH₃)₂Zn | trans-4-Methyl-6-hexyl-1,3-dioxane | >95:5 |

| 3 | Ph | (CH₃)₂Zn | trans-4-Methyl-6-phenyl-1,3-dioxane | >95:5 |

| 4 | CH₃ | (CH₃CH₂)₂Zn | trans-4-Ethyl-6-methyl-1,3-dioxane | >95:5 |

While direct cycloaddition reactions involving the carbon-carbon double bonds of the 1,3-dioxane ring itself are not common due to its saturated nature, the dioxane moiety can serve as a chiral auxiliary to direct the stereochemical course of cycloaddition reactions of substituents attached to the ring. For instance, dienophiles attached to the C-4 or C-5 position of a chiral 1,3-dioxane can undergo highly diastereoselective Diels-Alder reactions. The steric bulk and conformational rigidity of the dioxane ring effectively shield one face of the dienophile, leading to a preferred direction of attack by the diene.

Furthermore, the 1,3-dioxane structure can be a product of other chemical transformations. For example, the reaction of 4,4-dimethyl-1,3-dioxane (B1195079) with dinitriles can lead to the formation of bis[2-(4,4-dimethyl-5,6-dihydro-2-oxazinyl)] derivatives, indicating a ring transformation reaction rather than a substitution on the ring carbons.

In the context of this compound, the long pentadecyl chain at the C-2 position would likely exert a significant steric influence on any potential reactions at the ring carbons, although specific research on this particular compound is limited. The principles of diastereoselective transformations observed in related 4,6-dialkyl-1,3-dioxanes provide a foundational understanding of the expected reactivity.

Role As a Synthetic Intermediate and Scaffold for Complex Molecules

Applications as Protecting Groups in Multi-Step Synthesis

In the intricate landscape of multi-step synthesis, the temporary masking of reactive functional groups is paramount to prevent unwanted side reactions. The 1,3-dioxane (B1201747) moiety of 4,6-dimethyl-2-pentadecyl-1,3-dioxane is a cyclic acetal (B89532), a class of compounds widely employed for the protection of carbonyls and diols. organic-chemistry.org

The primary application of this compound in this context is as a protected form of the long-chain aldehyde, hexadecanal (B134135), and the 1,3-diol, 2,4-pentanediol (B147393). Cyclic acetals are readily formed by the acid-catalyzed reaction between a carbonyl compound and a diol. organic-chemistry.orgresearchgate.net In this case, hexadecanal reacts with 2,4-pentanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with removal of water to drive the equilibrium towards the formation of the stable six-membered dioxane ring. researchgate.net

Once formed, the 1,3-dioxane group is exceptionally stable under a wide range of reaction conditions, including exposure to bases, nucleophiles, organometallic reagents, hydrides, and many oxidizing and reducing agents. organic-chemistry.org This stability allows for extensive chemical modifications on other parts of a molecule without disturbing the protected carbonyl group. Deprotection is typically achieved under acidic aqueous conditions, which hydrolyze the acetal to regenerate the original aldehyde and diol. organic-chemistry.org

| Process | Reactants | Typical Conditions | Product(s) |

|---|---|---|---|

| Protection (Acetalization) | Hexadecanal + 2,4-Pentanediol | Catalytic acid (e.g., PTSA), Toluene (B28343), Dean-Stark trap | This compound + Water |

| Deprotection (Hydrolysis) | This compound | Aqueous acid (e.g., HCl, Acetic Acid) | Hexadecanal + 2,4-Pentanediol |

The concept of orthogonality is crucial in the synthesis of complex molecules bearing multiple functional groups that require protection. bham.ac.ukthieme-connect.de An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reaction conditions. thieme-connect.de The 1,3-dioxane protecting group is a key member of the acid-labile class. Its stability to basic, reductive, and oxidative conditions allows it to be used orthogonally to many other common protecting groups. researchgate.net

For instance, a synthetic intermediate could bear the this compound group to protect an aldehyde, while a hydroxyl group elsewhere in the molecule is protected as a silyl (B83357) ether (e.g., TBDMS, removed by fluoride) and a carboxylic acid is protected as a benzyl (B1604629) ester (removed by hydrogenolysis). The dioxane can be selectively removed with mild acid without affecting the silyl ether or the benzyl ester. This compatibility is a cornerstone of modern synthetic strategy. bham.ac.uk

| Protecting Group Class | Example | Removal Condition | Compatibility with 1,3-Dioxane |

|---|---|---|---|

| Silyl Ethers | TBDMS, TIPS | Fluoride source (e.g., TBAF) | Orthogonal (Dioxane is stable) |

| Acyl Groups (Esters) | Acetyl, Benzoyl | Base (e.g., K₂CO₃, MeOH) | Orthogonal (Dioxane is stable) |

| Benzyl Ethers/Esters | Bn, PMB | Hydrogenolysis (H₂, Pd/C) | Orthogonal (Dioxane is stable) |

| Fmoc (amines) | 9-Fluorenylmethoxycarbonyl | Base (e.g., Piperidine) | Orthogonal (Dioxane is stable) |

Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis aims to create chiral molecules as single enantiomers or diastereomers. ddugu.ac.in A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary is then removed and can often be recovered for reuse.

The 2,4-pentanediol precursor to this compound exists in chiral forms, namely (2R,4R)-pentanediol and (2S,4S)-pentanediol. When one of these enantiopure diols is used to form the dioxane, the resulting acetal is chiral and possesses C₂ symmetry. This chiral acetal can function as a chiral auxiliary, inducing diastereoselectivity in reactions at or near the dioxane ring. iupac.orgtechnion.ac.il

The chiral scaffold creates a sterically and electronically differentiated environment, forcing reagents to approach a nearby reactive center from a specific face. researchgate.net For example, if a prochiral enolate were attached to a molecule containing this chiral dioxane, its alkylation would likely proceed with high diastereoselectivity, with the bulky, conformationally rigid dioxane blocking one face of the enolate from attack. researchgate.net Furthermore, diastereoselective cleavage of the chiral acetal ring itself can be achieved with certain organometallic reagents, yielding chiral alcohols or β-substituted carbonyl compounds with high enantiomeric excess. iupac.orgtechnion.ac.il

While the this compound molecule itself is not typically a ligand, its chiral diol precursor, (2R,4R)- or (2S,4S)-pentanediol, is a valuable building block for the synthesis of chiral ligands used in transition-metal-catalyzed enantioselective reactions. researchgate.net Chiral 1,3-diols are frequently used to synthesize bidentate phosphine (B1218219) ligands, which are highly effective in asymmetric catalysis. acs.orgacs.org

For example, the hydroxyl groups of (2R,4R)-pentanediol can be converted to leaving groups and substituted with diphenylphosphine (B32561) groups to create chiral 1,3-diphosphine ligands. acs.org These ligands can then coordinate to a metal center (e.g., rhodium, ruthenium, palladium), forming a chiral catalyst capable of inducing high enantioselectivity in reactions such as asymmetric hydrogenation or C-C bond formation. nih.govnih.govmdpi.com The defined C₂-symmetric backbone, originating from the diol, is crucial for creating a well-defined chiral pocket around the metal, which leads to effective stereochemical control.

Building Blocks for Natural Product Synthesis

The structural components of this compound—a long lipid chain and a 1,3-diol synthon—make it a useful building block for the total synthesis of various natural products. researchgate.net

The long pentadecyl (C₁₅) alkyl chain is characteristic of many lipid-derived natural products, particularly insect pheromones. alfa-chemistry.com Many lepidopteran sex pheromones are long-chain (C₁₀-C₁₈) unsaturated alcohols, aldehydes, or acetates. nih.govnih.gov The dioxane can serve as a stable, protected version of hexadecanal, a common precursor in pheromone synthesis. rsc.orgmdpi.com After using the dioxane to carry the sensitive aldehyde functionality through several synthetic steps, it can be deprotected in a late stage to reveal the aldehyde for a final Wittig reaction or reduction to complete the synthesis of the target pheromone.

Alternatively, the molecule can be viewed as a synthon for a polyketide fragment. The 4,6-dimethyl-1,3-dioxane (B14143297) structure is a protected form of a 2,4-dimethyl-1,3,5-triol substructure, a common motif in polyketide natural products. By revealing the 1,3-diol through deprotection and manipulating the C2 position, complex stereochemical arrays can be constructed.

Precursors for Polymeric Materials and Resins (focused on chemical synthesis)

The 1,3-dioxane ring system is a known precursor for polymerization, primarily through cationic ring-opening polymerization (CROP). In this process, a cationic initiator (typically a Brønsted or Lewis acid) attacks one of the oxygen atoms of the dioxane ring, leading to ring cleavage and the formation of a propagating carbocation or oxonium ion. This reactive species then attacks another monomer molecule, extending the polymer chain. The resulting polymers are polyacetals, which are valued for their potential degradability.

For this compound, the CROP mechanism would yield a polyacetal with a repeating unit that incorporates the pentadecyl side chain. The presence of this long alkyl group is expected to significantly influence both the polymerization process and the final properties of the resin.

Detailed Research Findings:

Polymerization Mechanism: The polymerization would proceed via a cationic mechanism, susceptible to side reactions like chain transfer and the formation of cyclic oligomers, a common challenge in CROP of cyclic acetals. researchgate.net The choice of initiator (e.g., triflic acid, BF₃·OEt₂) and reaction conditions (temperature, solvent) would be critical to control the molecular weight and minimize these side reactions. mdpi.comacs.org

Influence of Substituents: The methyl groups at the C4 and C6 positions, along with the bulky pentadecyl group at the C2 position, would likely introduce significant steric hindrance. This could lower the rate of polymerization compared to less substituted dioxanes like 1,3-dioxane or 1,3-dioxolane (B20135). acs.org

Resulting Polymer Properties: The most significant contribution of the 2-pentadecyl group would be to the physical properties of the resulting polymer. The long, nonpolar alkyl chain would impart considerable hydrophobicity and flexibility to the polymer backbone. This could result in a material with a low glass transition temperature (Tg), high solubility in nonpolar organic solvents, and properties resembling a wax or a soft, flexible plastic. Such polymers could find applications as biodegradable additives, hydrophobic coating materials, or specialty thermoplastic elastomers.

| Parameter | Monomer | Expected Outcome/Property | Rationale/Reference |

|---|---|---|---|

| Polymerization Method | This compound | Cationic Ring-Opening Polymerization (CROP) | Standard method for polymerizing cyclic acetals. researchgate.netmdpi.com |

| Typical Initiators | This compound | Protonic acids (e.g., CF₃SO₃H), Lewis acids (e.g., BF₃·OEt₂) | Effective for initiating CROP of dioxane and dioxolane derivatives. acs.org |

| Relative Reactivity | This compound | Potentially lower than unsubstituted 1,3-dioxane | Steric hindrance from C2, C4, and C6 substituents may reduce polymerization rate. |

| Polymer Backbone | Poly(acetal) | [-O-CH(C₁₅H₃₁)-O-CH(CH₃)-CH₂-CH(CH₃)-]n | Result of ring-opening of the substituted dioxane monomer. |

| Predicted Polymer Properties | Resulting Resin | High hydrophobicity, low Tg, good solubility in nonpolar solvents, waxy or soft solid consistency. | The long C15H31 side chain acts as an internal plasticizer and dominates the material's physical properties. |

| Potential Applications | Resulting Resin | Biodegradable plasticizers, components for hydrophobic coatings, specialty adhesives. | Derived from the combination of a degradable polyacetal backbone and a long fatty alkyl chain. |

Design of Novel Synthetic Methodologies Leveraging Dioxane Reactivity

The primary reactivity of the 1,3-dioxane ring is centered on the acetal functional group, which is stable under neutral and basic conditions but labile to acid. organic-chemistry.orgthieme-connect.de This differential stability is the cornerstone of its use in synthetic methodologies, most notably as a protecting group. thieme-connect.dewikipedia.org

In the case of this compound, the molecule can be viewed as the protected form of two valuable chemical precursors: hexadecanal (an aldehyde with a 15-carbon chain) and meso-2,4-pentanediol.

Detailed Research Findings:

Protecting Group Chemistry: The formation of the dioxane from its constituent aldehyde and diol is an acid-catalyzed equilibrium reaction, typically driven to completion by the removal of water. organic-chemistry.org The reverse reaction, acid-catalyzed hydrolysis, regenerates the aldehyde and diol. lookchem.comresearchgate.net This makes the dioxane an excellent protecting group for either the carbonyl of hexadecanal or the diol functionality of 2,4-pentanediol during a multi-step synthesis. wikipedia.org The dioxane would be stable to a wide range of non-acidic reagents, including organometallics (e.g., Grignard reagents), hydrides (e.g., LiAlH₄), and bases. organic-chemistry.org

Leveraging Lipophilicity: The long pentadecyl chain imparts significant lipophilicity (oil-loving nature) to the molecule. This property can be strategically exploited in several ways:

Phase-Transfer Synthesis: The molecule could be used in biphasic systems, potentially acting as a phase-soluble protecting group in nonpolar organic solvents.

Scaffold for Amphiphiles: The dioxane ring provides a rigid anchor point to which the long hydrophobic tail is attached. The diol portion, once deprotected, could be further functionalized with hydrophilic groups to create complex, non-ionic surfactants or amphiphilic molecules for self-assembly applications.

Stereochemical Control: The 4,6-dimethyl substitution introduces defined stereocenters into the molecule. Depending on the stereochemistry of the starting 2,4-pentanediol (meso or racemic), the dioxane can be used as a chiral auxiliary or a stereochemical scaffold in more complex synthetic routes. The chair-like conformation of the 1,3-dioxane ring places substituents in well-defined axial or equatorial positions, which can be used to direct the stereochemical outcome of subsequent reactions. thieme-connect.de

| Condition/Reagent Type | Reactivity/Stability | Outcome for this compound | Reference |

|---|---|---|---|

| Strong Aqueous Acid (e.g., HCl, H₂SO₄) | Labile | Rapid hydrolysis (deprotection) to hexadecanal and 2,4-pentanediol. | organic-chemistry.orglookchem.com |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Labile | Ring cleavage; can initiate polymerization or other reactions. | mdpi.com |

| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | The dioxane ring remains intact. | organic-chemistry.orgthieme-connect.de |

| Organometallic Reagents (e.g., R-MgBr, R-Li) | Stable | No reaction with the acetal group. | organic-chemistry.org |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | No reduction of the acetal. | organic-chemistry.org |

| Oxidizing Agents (e.g., PCC, KMnO₄) | Generally Stable | Stable to mild oxidants; harsh conditions may lead to cleavage. | organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Stable | The dioxane ring is unaffected. | organic-chemistry.org |

Biological Interaction Studies and Scaffold Design

Investigation of Dioxane-Based Scaffolds for Bioactive Properties

The inherent stability and stereochemical properties of the dioxane ring make it an attractive structural motif for designing bioactive molecules. Studies have explored its role in antimicrobial, antiviral, and anticancer applications through in vitro assays.

Dioxane-based compounds have demonstrated notable potential as antimicrobial agents. A variety of derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govresearchgate.netresearchgate.net

Research has shown that certain 1,3-dioxolane (B20135) derivatives, a related class of compounds, exhibit excellent activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Some of these compounds also displayed significant antibacterial effects against Pseudomonas aeruginosa and Enterococcus faecalis. nih.gov The activity of these molecules is often linked to the specific stereochemistry and the nature of the substituents on the core ring structure. For instance, in some cases, racemic mixtures of dioxane derivatives showed better activity against certain bacterial strains than their individual chiral forms, and vice-versa, highlighting the complexity of the structure-activity relationship. nih.gov

Further studies into novel bacterial topoisomerase inhibitors (NBTIs) have incorporated the dioxane ring as a key linker component. nih.gov These compounds have shown potent, bactericidal activity against both planktonic (free-floating) and biofilm-forming S. aureus, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov For example, two such dioxane-linked NBTIs, identified as 0147 and 0186, exhibited low minimum inhibitory concentrations (MICs) of 0.125 to 0.25 µg/mL and 0.0625 µg/mL, respectively, against S. aureus ATCC 29213. nih.gov

Table 1: In Vitro Antimicrobial Activity of Select Dioxane Derivatives

| Compound Class | Target Organism | Activity Metric | Result | Source(s) |

|---|---|---|---|---|

| Dioxane-linked NBTI (0147) | S. aureus ATCC 29213 | MIC | 0.125-0.25 µg/mL | nih.gov |

| Dioxane-linked NBTI (0186) | S. aureus ATCC 29213 | MIC | 0.0625 µg/mL | nih.gov |

| Tricyclic Amine NBTIs | MRSA | Antibacterial Activity | High | nih.gov |

| Tricyclic Amine NBTIs | Neisseria gonorrhoeae | Antibacterial Activity | High | nih.gov |

| 1,3-Dioxolane Derivatives | S. aureus | MIC | 625-1250 µg/mL | nih.gov |

| 1,3-Dioxolane Derivative (4) | E. faecalis | MIC | 625 µg/mL | nih.gov |

The dioxane scaffold has also been utilized in the design of antiviral agents. Structure-based drug design has led to the development of dioxane derivatives that can inhibit viral replication. nih.gov

In one study, the crystal structure of the Sindbis virus (SINV) capsid protein revealed a hydrophobic binding pocket occupied by dioxane molecules. This observation prompted the synthesis of a bisdioxane compound designed to mimic this interaction. The resulting agent effectively inhibited Sindbis virus replication with a 50% effective concentration (EC50) of 14 µM. nih.gov Interestingly, a synthetic intermediate, (R)-2-hydroxymethyl- nih.govnih.govdioxane, proved to be even more potent, with an EC50 of 3.4 µM, and neither compound showed cytotoxicity at concentrations up to 1 mM. nih.gov

Other research has explored 1,4-dioxane (B91453) derivatives of closo-decaborate anions against the influenza A(H1N1)pdm09 virus. One such compound, containing an L-tryptophan residue, was found to effectively inhibit the virus with a 50% inhibitory concentration (IC50) of 5.0 μg/mL. mdpi.comnih.gov The antiviral potency varied significantly with the attached amino acid residue, indicating that peripheral chemical groups play a crucial role in the biological activity of the dioxane-based core. mdpi.com

Table 2: In Vitro Antiviral Activity of Select Dioxane Scaffolds

| Compound | Target Virus | Activity Metric | Result | Source(s) |

|---|---|---|---|---|

| Bisdioxane Derivative | Sindbis Virus (SINV) | EC50 | 14 µM | nih.gov |

| (R)-2-hydroxymethyl- nih.govnih.govdioxane | Sindbis Virus (SINV) | EC50 | 3.4 µM | nih.gov |

| 1,4-Dioxane-boron cluster with L-tryptophan | Influenza A(H1N1)pdm09 | IC50 | 5.0 µg/mL | mdpi.comnih.gov |

| 1,4-Dioxane-boron cluster with L-histidine | Influenza A(H1N1)pdm09 | IC50 | 20.0 µg/mL | mdpi.comnih.gov |

Dioxane derivatives have been investigated for their potential in oncology, primarily focusing on their ability to counteract multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs. nih.govfrontiersin.org One of the key mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove therapeutic agents from the cell. nih.govfrontiersin.org

Studies have shown that novel 1,3-dioxane (B1201747) derivatives can act as effective modulators of MDR. nih.govresearchgate.net In vitro tests using human Caco-2 (colorectal adenocarcinoma) cells demonstrated that certain synthesized 2,2-diphenyl-1,3-dioxane derivatives could reverse tumor cell MDR at low concentrations. nih.gov Some of these new structures exhibited effects superior to established modulators, highlighting the potential of the dioxane scaffold in developing agents that can resensitize cancer cells to chemotherapy. nih.gov